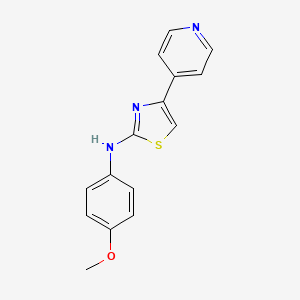

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

Übersicht

Beschreibung

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with pyridine and aniline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 4-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the thiazole ring . The reaction is usually carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of acylated products.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Potential use in the development of new materials with specific electronic properties

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds also contain a methoxyphenyl group and have been studied for their enzyme inhibitory activities.

4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group and is used in the synthesis of dyes and pharmaceuticals.

Uniqueness

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring with pyridine and aniline derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine, with the CAS number 61889-63-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 283.348 g/mol. The compound features a thiazole ring connected to a pyridine and a methoxy-substituted phenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃OS |

| Molecular Weight | 283.348 g/mol |

| CAS Number | 61889-63-2 |

Antiproliferative Activity

Research has indicated that similar thiazole derivatives exhibit moderate antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of thiazole derivatives, it was found that compounds with similar structures to this compound displayed significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation and survival .

Case Study: Tubulin Inhibition

In one notable study, compounds structurally related to this compound were tested against three human cancer cell lines. The most potent compound in this series was shown to inhibit tubulin polymerization effectively and induce cell cycle arrest at the G2/M phase. The IC50 values ranged from 0.36 to 0.86 μM, indicating strong antiproliferative effects .

The mechanism by which this compound exerts its biological activity primarily involves the disruption of microtubule dynamics. This is achieved through binding to the colchicine site on tubulin, leading to altered cellular processes such as mitosis and apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have also been evaluated for antimicrobial activity. A study reported that certain thiazole compounds exhibited significant antibacterial effects against various strains of bacteria, including E. coli and S. aureus. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential for similar activity .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives like N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amines can be influenced by various substituents on the aromatic rings. For example:

- Methoxy Substitution : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.

- Aromatic Ring Modifications : Variations in the position and type of substituents on the phenyl or pyridine rings can significantly affect potency and selectivity against cancer cells .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-4-2-12(3-5-13)17-15-18-14(10-20-15)11-6-8-16-9-7-11/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPSUPZGZYRCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355193 | |

| Record name | N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61889-63-2 | |

| Record name | N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.